BenchChemオンラインストアへようこそ!

Tpmp-I-2

Cell cycle arrest Tubulin polymerization Triphenylmethyl phosphonate

TPMP‑I‑2 (dimethyl tritylphosphonate, CAS 102660‑13‑9) is a Class I triphenylmethyl phosphonate that functions as an anticancer agent and immunotoxin enhancer. It induces apoptosis in multiple cancer cell lines and decreases protein levels of stearoyl‑CoA desaturase (SCD), the rate‑limiting enzyme for converting saturated to monounsaturated fatty acids.

Molecular Formula C21H21O3P
Molecular Weight 352.4 g/mol
Cat. No. B1682445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpmp-I-2
SynonymsTPMP-I-2 ;  TPMP-I 2 ;  TPMP-I2
Molecular FormulaC21H21O3P
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOP(=O)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C21H21O3P/c1-23-25(22,24-2)21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3
InChIKeyYLBCWGMOZJDNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TPMP-I-2 Procurement Guide: Core Identity and Baseline Characteristics for Research Sourcing


TPMP‑I‑2 (dimethyl tritylphosphonate, CAS 102660‑13‑9) is a Class I triphenylmethyl phosphonate that functions as an anticancer agent and immunotoxin enhancer [1]. It induces apoptosis in multiple cancer cell lines and decreases protein levels of stearoyl‑CoA desaturase (SCD), the rate‑limiting enzyme for converting saturated to monounsaturated fatty acids [2]. In the published literature, TPMP‑I‑2 is distinguished from a larger panel of triphenylmethyl‑containing compounds by its G1‑phase cell cycle arrest mechanism, a property that separates it from mitotic‑arresting analogs within the same chemotype family [1].

Why Generic Substitution of TPMP-I-2 with Other Triphenylmethyl Derivatives Fails in Research Settings


Although triphenylmethyl‑containing compounds share a common pharmacophore, they fall into mechanistically distinct categories that cannot be interchanged without altering experimental outcomes [1]. TPMP‑I‑2 belongs exclusively to the G1‑phase arrestor class, while compounds such as TPMP‑III‑2 act as mitotic‑spindle disruptors that prevent tubulin polymerization [2]. Even the closely related phosphonochloridate 4BI differs in its immunotoxin‑combination profile: in the Risberg et al. (2011) study, TPMP‑I‑2 paired with the 425.3PE immunotoxin was designated the most promising combination, whereas 4BI demonstrated a different in vivo efficacy pattern, being more effective in a breast cancer xenograft model rather than the cervical micrometastatic model where TPMP‑I‑2 excelled [3]. These mechanistic and in vivo efficacy divergences mean that generic substitution with another triphenylmethyl derivative or a different immunotoxin enhancer risks nullifying or dramatically altering the expected biological readout.

TPMP-I-2 Quantitative Differentiation Evidence: Head‑to‑Head Comparisons Against Closest Analogs


TPMP-I-2 vs. TPMP‑III‑2: Divergent Cell Cycle Arrest Mechanisms Confirmed by Tubulin Polymerization Assay

In the Palchaudhuri et al. (2008) study, TPMP‑I‑2 was explicitly categorized as a G1‑phase arrestor, while TPMP‑III‑2 was categorized as a mitotic (G2/M‑phase) arrestor that inhibits tubulin polymerization. When tested in a cell‑free tubulin polymerization assay, TPMP‑I‑2 showed no inhibition of microtubule assembly, whereas TPMP‑III‑2 clearly prevented tubulin polymerization [1]. This mechanistic bifurcation demonstrates that TPMP‑I‑2 does not simply represent a less potent variant of TPMP‑III‑2 but exerts its anticancer effects through a fundamentally different pathway. A procurement decision that treats these two compounds as interchangeable would introduce a completely different mechanism into the experimental system.

Cell cycle arrest Tubulin polymerization Triphenylmethyl phosphonate Mechanism of action

TPMP‑I‑2 + 425.3PE vs. 4BI + 425.3PE: Differential In Vivo Efficacy Across Tumor Models

Risberg et al. (2011) directly compared two triphenylmethyl derivatives, TPMP‑I‑2 and 4BI, each combined with the same immunotoxin (425.3PE). In a simulated micrometastatic cervical cancer model in nude rats, the combination of 425.3PE plus TPMP‑I‑2 significantly prolonged survival time [1]. In contrast, in a breast cancer xenograft model in nude mice, the combination of 425.3PE plus 4BI was more effective at reducing tumor growth than either agent alone [1]. The abstract explicitly designates TPMP‑I‑2 in combination with 425.3PE as 'the most promising combination' among those tested. This indicates a disease‑model‑specific differentiation: TPMP‑I‑2 shows superior efficacy in the cervical cancer micrometastatic setting, while 4BI was prioritized in the breast cancer model.

Immunotoxin combination therapy In vivo xenograft Cervical cancer model Breast cancer model

TPMP‑I‑2 Stearoyl‑CoA Desaturase (SCD) Downregulation: A Shared but Quantitatively Context‑Dependent Biomarker

Risberg et al. (2011) reported that treatment with IT, TPMP‑I‑2, or 4BI alone or in combination resulted in strongly decreased protein levels of stearoyl‑CoA desaturase (SCD) [1]. This demonstrates that SCD downregulation is a class‑level biomarker shared by both triphenylmethyl derivatives and the immunotoxins themselves. However, the degree of SCD suppression and its contribution to the overall anticancer effect may differ between TPMP‑I‑2 and 4BI, particularly given their divergent in vivo efficacy profiles (see Evidence Item 2). Procurement of either compound will elicit SCD downregulation, but the therapeutic consequence of this biomarker modulation is likely context‑ and combination‑dependent.

Stearoyl-CoA desaturase Lipid metabolism Cancer biomarker SCD protein levels

TPMP‑I‑2 Cytotoxic Potency Against Melanoma Cell Lines: IC50 Context from the Palchaudhuri 2008 Panel

Palchaudhuri et al. (2008) evaluated 25 TPMP compounds plus 4 reference compounds (4BI, 4A, clotrimazole, STLC) for cytotoxicity against SK‑MEL‑5 and UACC‑62 human melanoma cell lines using the sulforhodamine B assay after 72 h incubation. While the specific IC50 value for TPMP‑I‑2 requires reference to Table 1 of the full publication, the study established that Class I TPMPs (including TPMP‑I‑2 through I‑8, I‑10, I‑12) are active anticancer agents that induce G1‑phase arrest [1]. For procurement context, the structurally related phosphonochloridate 4BI showed IC50 values of 11.1 ± 1.1 µM (UACC‑62) and 13.1 ± 0.9 µM (SK‑MEL‑5), and clotrimazole showed 9.0 ± 1.2 µM and 11.2 ± 0.6 µM respectively [1]. The potency of TPMP‑I‑2 should be benchmarked against these values from the identical assay system.

Melanoma IC50 Cytotoxicity SK-MEL-5 UACC-62

Chemical Identity and Purity Specifications for Reproducible Procurement of TPMP‑I‑2

TPMP‑I‑2 is unambiguously identified by CAS number 102660‑13‑9, IUPAC name dimethyl tritylphosphonate, molecular formula C21H21O3P, and molecular weight 352.36 g/mol . Commercial vendors typically supply the compound at >98% purity . The compound is soluble in DMSO . Storage is recommended at 0–4 °C for short‑term use (days to weeks) or −20 °C for long‑term storage (months to years), protected from light and moisture . These specifications are essential for procurement because TPMP‑I‑2 is part of a structurally similar series (TPMP‑I, II, III classes) where numerical suffixes denote distinct chemical entities; sourcing errors can result in delivery of a mechanistically different compound (e.g., TPMP‑III‑2, a tubulin inhibitor, instead of TPMP‑I‑2, a G1‑phase arrestor).

CAS 102660-13-9 Dimethyl tritylphosphonate Purity specification DMSO solubility

TPMP‑I‑2 Best‑Fit Research and Industrial Application Scenarios Based on Evidenced Differentiation


G1‑Phase Cell Cycle Arrest Studies Requiring a Non‑Mitotic Triphenylmethyl Compound

Researchers investigating G1‑phase‑specific cell cycle arrest or seeking to compare G1 arrestors versus mitotic arrestors should select TPMP‑I‑2. The Palchaudhuri et al. (2008) classification explicitly places TPMP‑I‑2 among the G1‑phase arrestors and demonstrates that it does not inhibit tubulin polymerization, in direct contrast to TPMP‑III‑2, which acts as a microtubule disruptor [1]. Procurement of TPMP‑I‑2 ensures the correct mechanistic tool is used for experiments designed to probe G1‑specific pathways, cyclin‑dependent kinase regulation, or SCD‑mediated lipid metabolism without confounding mitotic spindle toxicity [1] [2].

Immunotoxin Combination Therapy Studies in Cervical Cancer Micrometastatic Models

Investigators planning in vivo combination studies with Pseudomonas exotoxin A‑based immunotoxins in cervical cancer metastasis models should prioritize TPMP‑I‑2 over 4BI. Risberg et al. (2011) demonstrated that TPMP‑I‑2 combined with the EGFR‑targeting immunotoxin 425.3PE prolonged survival in a nude rat simulated micrometastatic cervical cancer model and was designated the 'most promising combination' [2]. This specific disease‑model pairing represents the strongest evidenced application scenario for TPMP‑I‑2 procurement.

Stearoyl‑CoA Desaturase (SCD) Pathway Studies in Cancer — Comparative Chemotype Profiling

Studies examining the role of SCD in cancer cell membrane biogenesis and apoptosis can employ TPMP‑I‑2 as a validated tool compound that strongly decreases SCD protein levels [2]. However, because SCD downregulation is a class‑level property shared by 4BI and immunotoxins, researchers conducting comparative chemotype profiling should procure both TPMP‑I‑2 and 4BI to dissect SCD‑dependent versus SCD‑independent contributions to the observed in vivo efficacy differences between these two triphenylmethyl derivatives [2].

Structure‑Activity Relationship (SAR) Studies on Triphenylmethyl Phosphonate Esters

Medicinal chemistry programs exploring the SAR of triphenylmethyl‑containing anticancer agents should include TPMP‑I‑2 as the prototypical Class I (unsubstituted triphenylmethyl phosphonate) reference compound. The Palchaudhuri et al. (2008) JACS paper provides a comprehensive framework for categorizing TPMPs into mechanistic classes, and TPMP‑I‑2 serves as the Class I benchmark against which ring‑substituted (Class III) and phosphonochloridate (Class II) derivatives can be compared [1]. Procurement of TPMP‑I‑2 at >98% purity enables reproducible SAR data generation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tpmp-I-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.